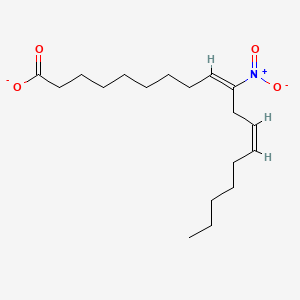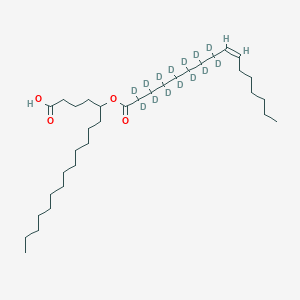
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic chemical that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The structure of this compound includes a fluorinated hexyl chain attached to an indole core, which is further connected to a naphthyl group via a methanone linkage. This unique structure contributes to its distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Fluorohexyl Chain: The fluorohexyl chain is introduced via a nucleophilic substitution reaction, where a hexyl halide (e.g., 3-fluorohexyl bromide) reacts with the indole nitrogen.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage by reacting the indole derivative with a naphthyl ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The fluorine atom in the hexyl chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in the brain, providing insights into the endocannabinoid system.
Medicine: Investigated for potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotection.
Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical research.
Mechanism of Action
The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the body. Upon binding to these receptors, it modulates the release of neurotransmitters, influencing various physiological processes such as pain perception, mood, and appetite. The exact molecular pathways involve G-protein coupled receptor signaling, leading to downstream effects on cyclic AMP levels and ion channel activity.
Comparison with Similar Compounds
(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: can be compared with other synthetic cannabinoids such as:
JWH-018: Similar indole core but with a different alkyl chain and naphthyl group.
AM-2201: Contains a fluorinated pentyl chain instead of a hexyl chain.
AB-FUBINACA: Features a different core structure (indazole) and a fluorobenzyl group.
The uniqueness of This compound lies in its specific fluorinated hexyl chain, which can influence its binding affinity and potency at cannabinoid receptors, potentially leading to distinct pharmacological effects.
Properties
CAS No. |
2365471-37-8 |
|---|---|
Molecular Formula |
C25H24FNO |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
[1-(3-fluorohexyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C25H24FNO/c1-2-8-19(26)15-16-27-17-23(21-12-5-6-14-24(21)27)25(28)22-13-7-10-18-9-3-4-11-20(18)22/h3-7,9-14,17,19H,2,8,15-16H2,1H3 |
InChI Key |
LIZVKLUXDISLIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765538.png)
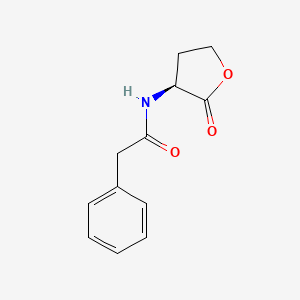
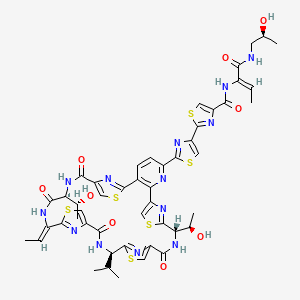
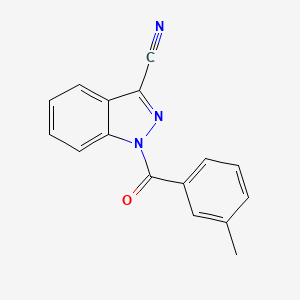
![3-(16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B10765564.png)
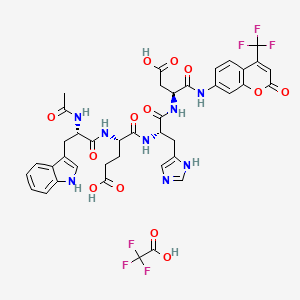
![(6R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-(4-methylpent-2-en-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765568.png)
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765574.png)
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765579.png)
![azanium;(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetate](/img/structure/B10765582.png)
![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765588.png)
